molecular formula C13H32I2N2O B14508079 Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide CAS No. 63977-58-2

Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide

Cat. No.: B14508079
CAS No.: 63977-58-2
M. Wt: 486.22 g/mol
InChI Key: KHVJWJXYWVGCMJ-UHFFFAOYSA-L
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Description

Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide typically involves the quaternization of tertiary amines. The process includes the reaction of a tertiary amine with an alkyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide has various scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

    Medicine: Investigated for its potential use as an antimicrobial agent in wound care and disinfectants.

    Industry: Used in the formulation of disinfectants, surfactants, and fabric softeners.

Mechanism of Action

The mechanism of action of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium compound, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Commonly used in disinfectants and fabric softeners.

Uniqueness

Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is unique due to its specific structure, which imparts distinct physicochemical properties. Its diiodide form enhances its solubility in water and its effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.

Properties

CAS No.

63977-58-2

Molecular Formula

C13H32I2N2O

Molecular Weight

486.22 g/mol

IUPAC Name

diethyl-methyl-[2-[1-(trimethylazaniumyl)propan-2-yloxy]ethyl]azanium;diiodide

InChI

InChI=1S/C13H32N2O.2HI/c1-8-15(7,9-2)10-11-16-13(3)12-14(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

KHVJWJXYWVGCMJ-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCOC(C)C[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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